molecular formula C10H9F3O4S B12584581 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol CAS No. 202074-35-9

4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol

Cat. No.: B12584581
CAS No.: 202074-35-9
M. Wt: 282.24 g/mol
InChI Key: BGEZDULKRPRIDI-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trifluorobutene diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol typically involves the reaction of benzenesulfonyl chloride with a suitable trifluorobutene diol precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . This intermediate is then reacted with the trifluorobutene diol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol involves its interaction with specific molecular targets. For example, sulfonyl fluorides, a related class of compounds, act by reacting with the hydroxyl group of serine residues in enzymes to form a stable sulfonyl enzyme derivative . This interaction can inhibit the activity of serine proteases and other enzymes, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is unique due to the presence of both the benzenesulfonyl group and the trifluorobutene diol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

202074-35-9

Molecular Formula

C10H9F3O4S

Molecular Weight

282.24 g/mol

IUPAC Name

4-(benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol

InChI

InChI=1S/C10H9F3O4S/c11-10(12,13)9(14,15)6-7-18(16,17)8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

BGEZDULKRPRIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(C(F)(F)F)(O)O

Origin of Product

United States

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